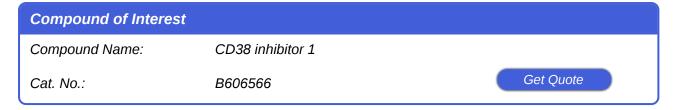


Application Notes and Protocols: CD38 Inhibitor 1 (78c) for NAD+ Replenishment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme central to cellular metabolism, energy production, and DNA repair.[1] A decline in NAD+ levels is a hallmark of aging and is associated with a range of age-related metabolic and physiological dysfunctions. [2][3] The primary enzyme responsible for NAD+ degradation in mammals with age is CD38, a transmembrane glycoprotein with robust NAD+ glycohydrolase (NADase) activity.[2][4] By catabolizing NAD+, elevated CD38 expression contributes significantly to age-related NAD+ decline.

CD38 inhibitor **1**, also known as compound 78c, is a potent and specific small molecule inhibitor of the CD38 enzyme. It serves as a powerful research tool and a potential therapeutic agent to reverse age-related NAD+ decline by preventing its degradation. By increasing NAD+ bioavailability, 78c activates downstream pathways mediated by sirtuins, AMPK, and PARPs, which are crucial for maintaining cellular health, stress resistance, and metabolic homeostasis. These notes provide detailed protocols for utilizing **CD38** inhibitor **1** (78c) to study and induce NAD+ replenishment in tissues.

Mechanism of Action

CD38 inhibitor 1 (78c) specifically binds to the CD38 enzyme, inhibiting its NADase activity. CD38 hydrolyzes NAD+ into nicotinamide (NAM) and ADP-ribose (ADPR), and to a lesser



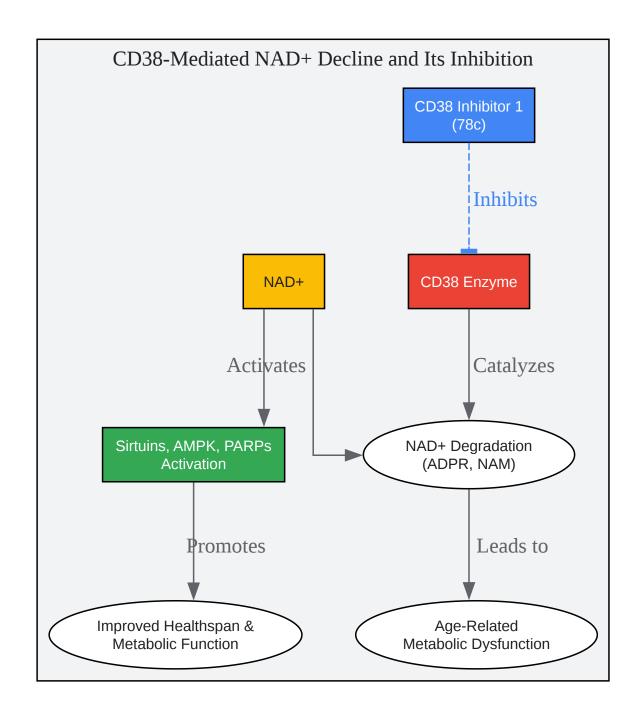
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extent, converts it to the calcium-signaling molecule cyclic-ADP-ribose (cADPR). By blocking this primary route of NAD+ consumption, 78c effectively increases intracellular and tissue NAD+ concentrations. This restored NAD+ pool enhances the activity of NAD+-dependent enzymes that promote health and longevity, thereby ameliorating age-related metabolic dysfunction.





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Caption: Mechanism of **CD38 inhibitor 1** (78c) in preventing NAD+ degradation.



Quantitative Data Summary

CD38 inhibitor 1 (78c) has been characterized both in vitro for its potency and in vivo for its efficacy in raising tissue NAD+ levels.

Parameter	Species/Model	Value/Result	Reference
IC50	Human CD38 (hCD38)	7.3 nM	
IC50	Mouse CD38 (mCD38)	1.9 nM	
In Vivo Efficacy	Diet-Induced Obese (DIO) Mice	Significantly elevated NAD+ in liver and muscle at 2 and 6 hours post-dose (30 mg/kg, oral)	_
In Vivo Efficacy	Naturally Aged Mice	Increased NAD+ levels in liver, spleen, heart, and intestines	-

Experimental Protocols

This protocol allows for the validation of the inhibitory effect of 78c on CD38 enzymatic activity using a fluorescence-based assay.

Materials:

- Recombinant human or mouse CD38 enzyme
- **CD38** inhibitor **1** (78c)
- 1,N6-Ethenonicotinamide adenine dinucleotide (ε-NAD) as substrate
- Sucrose buffer (250 mM sucrose, 40 mM Tris, pH 7.4)
- 96-well black plates



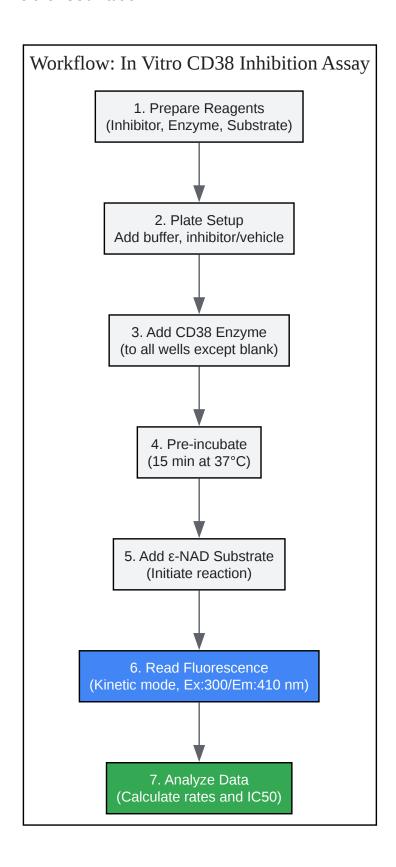
Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

- Prepare Reagents:
 - Dissolve CD38 inhibitor 1 (78c) in DMSO to create a stock solution (e.g., 10 mM). Serially dilute in sucrose buffer to desired test concentrations.
 - Prepare the enzyme mix containing recombinant CD38 in sucrose buffer (e.g., 10 ng/μl).
 - Prepare the substrate solution of ε-NAD in sucrose buffer.
- Assay Setup:
 - In a 96-well black plate, add 50 μl of sucrose buffer to blank wells.
 - To test wells, add 50 μl of the diluted CD38 inhibitor 1 (78c) or vehicle control (sucrose buffer with equivalent DMSO concentration). A known inhibitor can be used as a positive control.
 - Add 50 μl of the enzyme mix to all wells except the blanks.
 - Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - \circ Add 100 μ l of the ϵ -NAD substrate solution to all wells to start the reaction.
- Measure Fluorescence:
 - Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a plate reader set to kinetic mode.
- Data Analysis:
 - Calculate the rate of reaction (slope of the fluorescence curve) for each well.
 - Normalize the activity in the inhibitor-treated wells to the vehicle control.



 Plot the percent inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.





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Caption: Workflow for measuring in vitro CD38 hydrolase activity and its inhibition.

This protocol describes the preparation and oral administration of 78c to mice to study its effects on tissue NAD+ levels.

Materials:

- **CD38** inhibitor **1** (78c)
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween80
- Sterile Saline or ddH2O
- · Oral gavage needles
- Mice (e.g., C57BL/6)

Procedure:

- Formulation Preparation (Example for 2.5 mg/mL):
 - Prepare a stock solution of 78c in DMSO (e.g., 25 mg/mL).
 - $\circ~$ For a 1 mL final working solution, add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix until clear.
 - $\circ~$ Add 50 μL of Tween-80 to the mixture and mix thoroughly.
 - \circ Add 450 µL of sterile saline to bring the final volume to 1 mL.
 - Note: This formulation should be prepared fresh daily. If precipitation occurs, gentle heating or sonication can aid dissolution.



Dosing:

- The typical oral dose used in studies is 30 mg/kg.
- Calculate the required volume for each mouse based on its body weight. For a 25g mouse and a 2.5 mg/mL formulation, the volume would be 300 μL.

Administration:

- Administer the calculated volume to each mouse via oral gavage.
- House the animals according to standard laboratory procedures.

• Tissue Collection:

- At desired time points after administration (e.g., 2, 6, or 24 hours), euthanize the mice.
- Rapidly dissect tissues of interest (e.g., liver, muscle, spleen), flash-freeze them in liquid nitrogen, and store them at -80°C until NAD+ analysis.

This protocol provides a method for measuring NAD+ levels from tissue samples.

Materials:

- Frozen tissue samples
- Trichloroacetic Acid (TCA), 10%
- Sodium Hydroxide (NaOH), 10 N
- Potassium Phosphate Buffer (pH 7.5)
- Reagents for cycling mix: Alcohol dehydrogenase, Diaphorase, Resazurin, Ethanol
- NAD+ standard
- 96-well black plates
- Fluorescence plate reader (Excitation: 544 nm, Emission: 590 nm)



Procedure:

- NAD+ Extraction:
 - Weigh approximately 20-30 mg of frozen tissue.
 - Homogenize the tissue in 10 volumes of ice-cold 10% TCA (e.g., 200 μL for 20 mg tissue).
 - Centrifuge at 14,000 x g for 10 minutes at 4°C.
 - Collect the supernatant, which contains the NAD+. The pellet can be saved for protein quantification.
- Sample Preparation:
 - Neutralize the acidic supernatant by adding an appropriate volume of 10 N NaOH.
 - Dilute the neutralized samples in potassium phosphate buffer. The dilution factor will vary by tissue type and may need optimization (e.g., 1:500 to 1:1000 for liver).
- Standard Curve Preparation:
 - Prepare a 1 μM NAD+ stock solution.
 - Perform serial dilutions in phosphate buffer to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 nM).
- Assay Plate Setup:
 - Add 50 μL of each standard and diluted sample to wells of a 96-well black plate.
 - Prepare the cycling reaction mix containing all required enzymes and substrates.
 - Add 100 μL of the cycling mix to each well to start the reaction.
- Measurement and Analysis:
 - Incubate the plate at room temperature, protected from light.

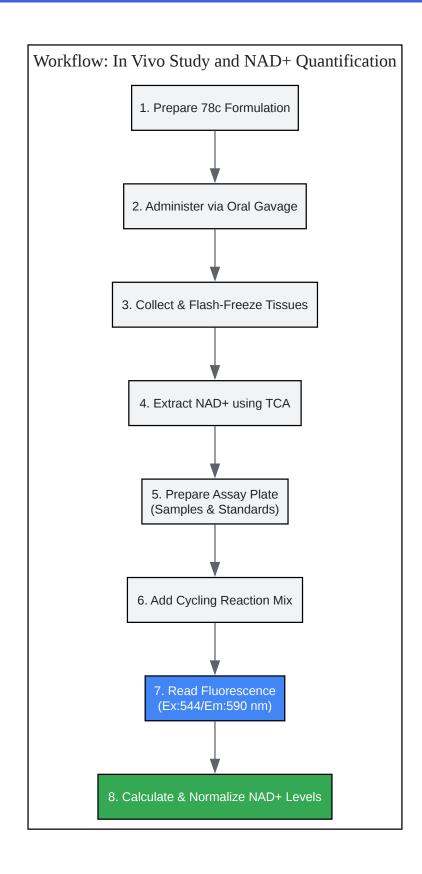






- Read fluorescence at multiple time points or after a fixed incubation period (e.g., 30-60 minutes).
- Determine the NAD+ concentration in your samples by interpolating from the standard curve.
- Normalize the NAD+ amount to the initial tissue weight or to the protein content of the pellet (measured via a BCA or Bradford assay). The final result is often expressed as nmol/mg protein or pmol/mg tissue.





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Caption: Workflow for in vivo administration of 78c and tissue NAD+ measurement.



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